![molecular formula C19H19N3O2 B2712896 3-(dimethylamino)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034339-87-0](/img/structure/B2712896.png)
3-(dimethylamino)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide
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Description
3-(dimethylamino)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a chemical compound that belongs to the class of benzamides. It is commonly used in scientific research as a tool compound to study various biological processes. This compound is also known by its chemical name, TAK-659.
Scientific Research Applications
Chemical Synthesis and Reactivity
- Versatile Building Blocks for Heterocyclic Compounds: Some research has focused on using compounds structurally related to 3-(dimethylamino)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide as versatile precursors for synthesizing a wide range of heterocyclic compounds, including azoles, pyrimidines, pyrans, and benzo/naphtho(b)furan derivatives. These compounds have been investigated for their potential applications in medicinal chemistry and materials science (Farag et al., 2011).
Biological Activities
- Amplifiers of Antibiotics: Research has identified compounds with structural similarities to this compound as potential amplifiers of antibiotics, such as phleomycin, against bacterial strains like Escherichia coli. This suggests a potential application in enhancing the efficacy of existing antibiotics through structural modification and combination strategies (Brown & Cowden, 1982).
Chemical Analysis and Quality Control
- Nonaqueous Capillary Electrophoresis: There has been development in analytical methods, such as nonaqueous capillary electrophoresis, for separating and identifying compounds including imatinib mesylate and its structurally related substances. This showcases the importance of such compounds in the development of analytical methodologies for quality control and pharmaceutical analysis (Ye et al., 2012).
properties
IUPAC Name |
3-(dimethylamino)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-22(2)17-6-3-5-15(10-17)19(23)21-12-14-9-16(13-20-11-14)18-7-4-8-24-18/h3-11,13H,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRWMUIMWWZVMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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